zinc;bis(trimethylsilyl)azanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

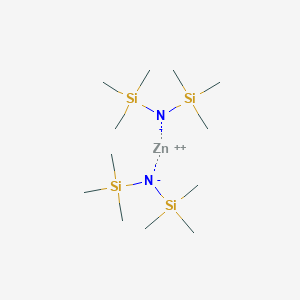

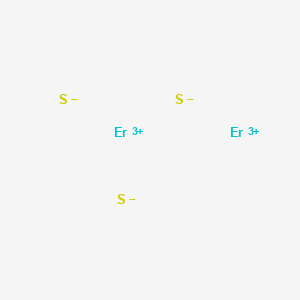

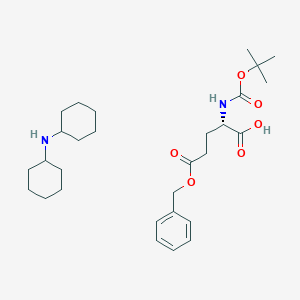

zinc;bis(trimethylsilyl)azanide: is a zinc-containing organometallic compound with the molecular formula C12H36N2Si4Zn . It is known for its stability and low toxicity, making it suitable for various scientific research applications. This compound is often used as a reagent in organic synthesis and as a precursor in the development of high-purity metalorganic films.

Mechanism of Action

Target of Action

Bis[bis(trimethylsilyl)amino] zinc, also known as BBTSZn, primarily targets zinc-binding proteins . These proteins play a crucial role in various biochemical and physiological processes, including enzyme activity, protein structure, and cellular signaling .

Mode of Action

The compound interacts with its targets by binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .

Biochemical Pathways

It’s also used as a reagent in research aimed at drug creation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , with a melting point of 12.5 °C and a density of 0.957 g/mL at 25 °C . These properties could influence its bioavailability and distribution.

Result of Action

The molecular and cellular effects of Bis[bis(trimethylsilyl)amino] zinc’s action largely depend on the specific context of its use. For instance, in the field of polymer chemistry, it has been used as a catalyst for the polymerization of lactides . This results in the production of polylactic acid (PLA), a biodegradable polymer .

Action Environment

The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino] zinc can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it’s known to react with even weakly protic reagents . Furthermore, its physical state can change with temperature, transitioning from a solid to a liquid at its melting point of 12.5 °C .

Biochemical Analysis

. .

Biochemical Properties

Bis[bis(trimethylsilyl)amino] zinc has been found to interact with zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Bis[bis(trimethylsilyl)amino] zinc involves binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .

Temporal Effects in Laboratory Settings

It is known that the compound has been used in the synthesis of various polyesters, highlighting its potential in enhancing polymerization efficiency and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of zinc;bis(trimethylsilyl)azanide typically involves the reaction of anhydrous zinc chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction:

ZnCl2+2Na[N(SiMe3)2

Properties

CAS No. |

14760-26-0 |

|---|---|

Molecular Formula |

C6H18NSi2Zn- |

Molecular Weight |

225.8 g/mol |

IUPAC Name |

bis(trimethylsilyl)azanide;zinc |

InChI |

InChI=1S/C6H18NSi2.Zn/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1; |

InChI Key |

RVYCOGQSZPGJNM-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.[Zn] |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Bis[bis(trimethylsilyl)amino]zinc and how was it determined?

A1: The molecular structure of Bis[bis(trimethylsilyl)amino]zinc was determined using gas electron diffraction, a technique that analyzes the diffraction pattern of electrons scattered by molecules in the gas phase to elucidate their three-dimensional structure. The study revealed that the molecule adopts a staggered conformation in its equilibrium state [, ]. This means that the trimethylsilyl groups attached to each nitrogen atom are positioned in a staggered arrangement relative to each other when looking down the N-Zn-N axis. The study also determined the rotational barrier around the N-Zn-N axis, providing insights into the molecule's conformational flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)